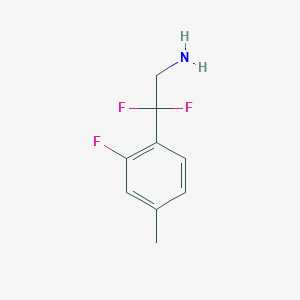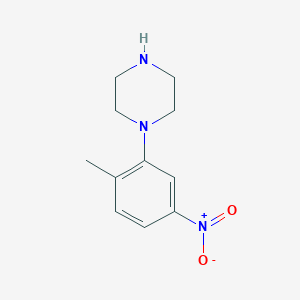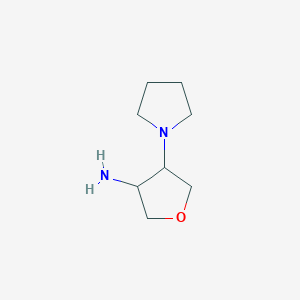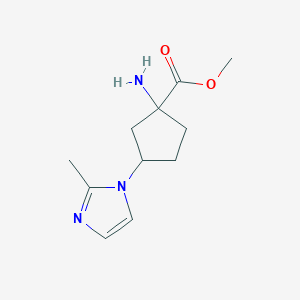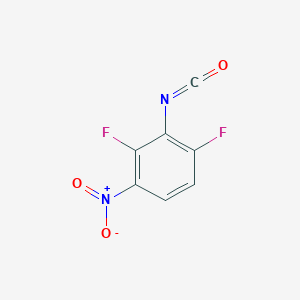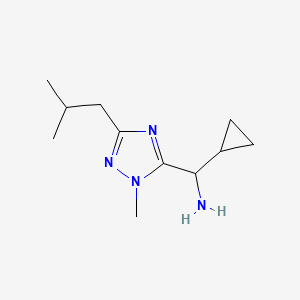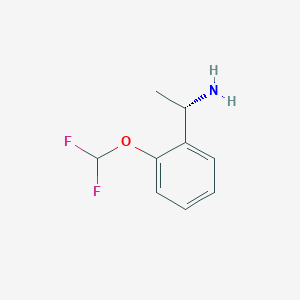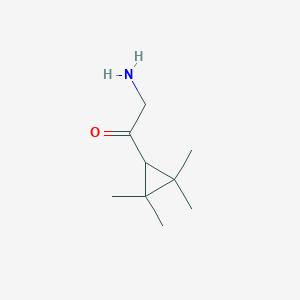
2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one is an organic compound with the molecular formula C9H17NO It is characterized by the presence of a cyclopropyl ring substituted with four methyl groups and an amino group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Ethanone Backbone: The ethanone backbone can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the cyclopropyl ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Condensation: Acid or base catalysts are often employed to facilitate condensation reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, substituted amines, and imines or enamines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.
Medicine: The compound is investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one can be compared with other similar compounds, such as:
2-Amino-1-(2,2-dimethylcyclopropyl)ethan-1-one: This compound has fewer methyl groups on the cyclopropyl ring, resulting in different steric and electronic properties.
2-Amino-1-(2,2,3-trimethylcyclopropyl)ethan-1-one: The presence of three methyl groups on the cyclopropyl ring alters its reactivity and interaction with biological targets.
2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)propan-1-one: The substitution of the ethanone backbone with a propanone backbone changes the compound’s chemical and physical properties.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct reactivity and interaction profiles compared to its analogs.
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-8(2)7(6(11)5-10)9(8,3)4/h7H,5,10H2,1-4H3 |
Clave InChI |
NOHOJIQUGNQXFV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1(C)C)C(=O)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine](/img/structure/B15309763.png)
![(1R,3r,5S)-3-methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15309769.png)
